L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In research on protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-prolyl-L-threonyl-L-ornithine: Lacks the diaminomethylidene group.
L-Methionyl-L-prolyl-L-threonyl-N~5~-(methylidene)-L-ornithine: Contains a different modification on the ornithine residue.
Uniqueness
L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
798540-48-4 |
---|---|
Molecular Formula |
C20H37N7O6S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H37N7O6S/c1-11(28)15(17(30)25-13(19(32)33)5-3-8-24-20(22)23)26-16(29)14-6-4-9-27(14)18(31)12(21)7-10-34-2/h11-15,28H,3-10,21H2,1-2H3,(H,25,30)(H,26,29)(H,32,33)(H4,22,23,24)/t11-,12+,13+,14+,15+/m1/s1 |
InChI Key |
LKGSGUNYWGGZCF-QTVXIADOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)N)O |
Origin of Product |
United States |
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